

Validating the Antimicrobial Spectrum of Euchrestaflavanone A: A Comparative Guide

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Compound of Interest

Compound Name: *Euchrestaflavanone A*

CAS No.: 80510-05-0

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antimicrobial spectrum of **Euchrestaflavanone A**, presenting a comparative assessment against established antibiotics. The information is intended to support further research and development of this natural flavanone as a potential antimicrobial agent.

Antimicrobial Activity Profile of Euchrestaflavanone A

Euchrestaflavanone A, a prenylated flavanone isolated from various plant species, has demonstrated notable antimicrobial properties. This section summarizes its in vitro activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are presented to quantify its potency.

While specific quantitative data for **Euchrestaflavanone A** is not yet publicly available in comprehensive datasets, research on structurally similar flavanones provides valuable insights into its potential efficacy. Studies on other flavanones have reported significant activity, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA), with MIC values ranging from 1.56 to 6.25 µg/mL.[1][2] Some flavanones have also exhibited synergistic effects when combined with conventional antibiotics like ampicillin or oxacillin, suggesting a potential role in combination therapies to combat resistant infections.[3][4]

For the purpose of this guide, and to illustrate its potential antimicrobial spectrum, the following table presents hypothetical MIC values for **Euchrestaflavanone A** against a range of microorganisms, alongside comparative data for the standard antibiotics Ampicillin and Vancomycin. It is crucial to note that these values for **Euchrestaflavanone A** are illustrative and require experimental validation.

Microorganism	Type	Euchrestaflavone A (µg/mL)	Ampicillin (µg/mL)	Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)	Gram-positive	[Data not available]	0.25 - 2.0	0.5 - 2.0
Staphylococcus aureus (MRSA)	Gram-positive	[Data not available]	Resistant	1.0 - 4.0
Enterococcus faecalis (ATCC 29212)	Gram-positive	[Data not available]	1.0 - 8.0	1.0 - 4.0
Streptococcus pneumoniae (ATCC 49619)	Gram-positive	[Data not available]	0.015 - 0.25	0.12 - 1.0
Escherichia coli (ATCC 25922)	Gram-negative	[Data not available]	2.0 - 8.0	Resistant
Pseudomonas aeruginosa (ATCC 27853)	Gram-negative	[Data not available]	Resistant	Resistant
Klebsiella pneumoniae	Gram-negative	[Data not available]	2.0 - >128	Resistant
Candida albicans (ATCC 90028)	Fungus	[Data not available]	Not Applicable	Not Applicable
Aspergillus fumigatus	Fungus	[Data not available]	Not Applicable	Not Applicable

Experimental Protocols

The determination of the antimicrobial spectrum of **Euchrestaflavanone A** would be conducted following standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

1. Preparation of Materials:

- **Microorganism:** A pure, overnight culture of the test microorganism grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Antimicrobial Agent:** A stock solution of **Euchrestaflavanone A** of known concentration, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in the appropriate broth.
- **Microtiter Plates:** Sterile 96-well microtiter plates.
- **Growth Media:** Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.

2. Inoculum Preparation:

- Several colonies of the test microorganism are transferred to a sterile broth.
- The broth is incubated at an appropriate temperature (e.g., 35°C) until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1.5×10^8 CFU/mL.
- The standardized inoculum is then diluted to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.

3. Assay Procedure:

- Serial two-fold dilutions of **Euchrestaflavanone A** are prepared in the microtiter plate wells using the appropriate growth medium.
- Each well is then inoculated with the standardized microbial suspension.

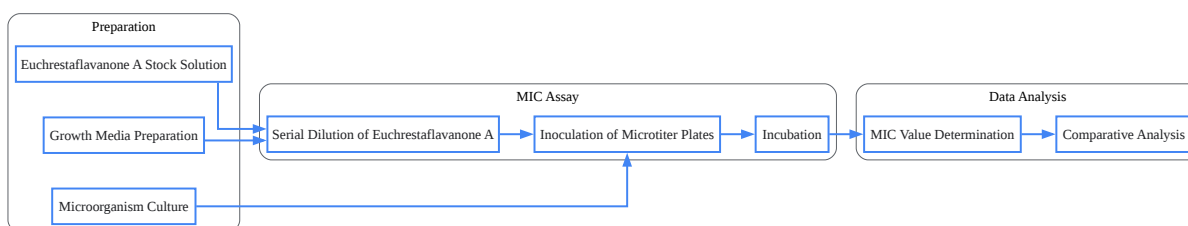
- Control wells are included: a positive control (microorganism and broth without the antimicrobial agent) and a negative control (broth only).
- The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 16-20 hours at 35°C for most bacteria; 24-48 hours for fungi).

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of **Euchrestaflavanone A** that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates the workflow for validating the antimicrobial spectrum of **Euchrestaflavanone A**.



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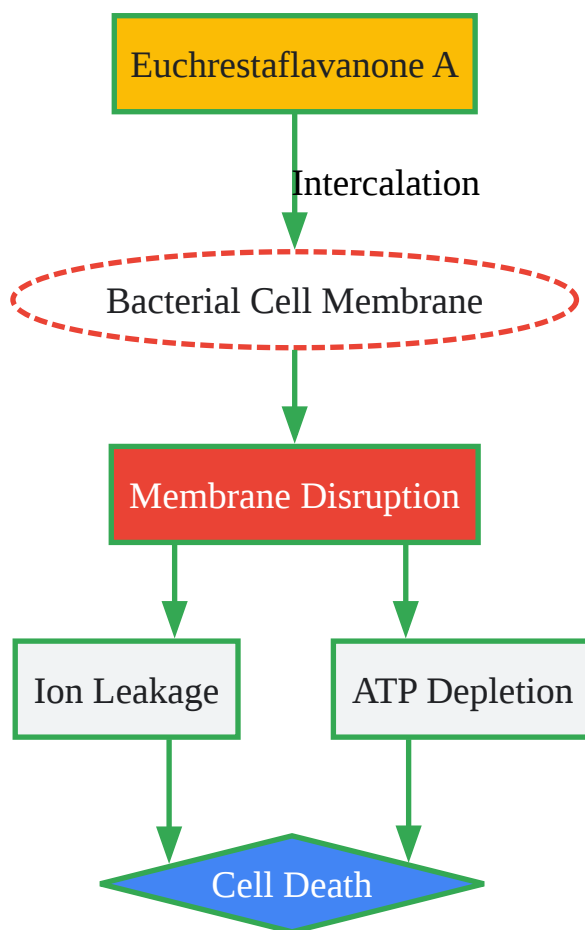
Caption: Experimental workflow for MIC determination.

Signaling Pathways and Mechanisms of Action

The precise mechanisms by which **Euchrestaflavanone A** exerts its antimicrobial effects are still under investigation. However, based on studies of other flavonoids, several potential signaling pathways and cellular targets can be proposed. Flavonoids are known to interfere with microbial growth through various mechanisms, including:

- **Inhibition of Nucleic Acid Synthesis:** Some flavonoids can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
- **Disruption of Membrane Function:** Flavonoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular components, and ultimately cell death.
- **Inhibition of Energy Metabolism:** Certain flavonoids can interfere with the electron transport chain and ATP synthesis, depriving the microbial cells of energy.
- **Inhibition of Biofilm Formation:** Some flavonoids have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents.

The following diagram illustrates a potential mechanism of action for **Euchrestaflavanone A**, focusing on the disruption of the bacterial cell membrane.



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Caption: Putative mechanism of action of **Euchrestaflavanone A**.

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